molecular formula C3H7NaO2 B13754068 Propane-1,3-diol, sodium salt CAS No. 54481-30-0

Propane-1,3-diol, sodium salt

Cat. No.: B13754068
CAS No.: 54481-30-0
M. Wt: 98.08 g/mol
InChI Key: XERFBGWORQPLCN-UHFFFAOYSA-N
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Description

Propane-1,3-diol, sodium salt is an organic compound with the molecular formula C₃H₇NaO₂. It is a derivative of propane-1,3-diol, where one of the hydroxyl groups is replaced by a sodium ion. This compound is known for its applications in various chemical processes and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diol, sodium salt can be synthesized through several methods. One common method involves the reaction of propane-1,3-diol with sodium hydroxide. The reaction typically occurs in an aqueous solution, where propane-1,3-diol is mixed with sodium hydroxide, resulting in the formation of this compound and water.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diol, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form propane-1,3-diol.

    Substitution: It can undergo nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed

    Oxidation: Propane-1,3-diol can be converted to 3-hydroxypropionic acid.

    Reduction: The reduction process yields propane-1,3-diol.

    Substitution: Different substituted derivatives of propane-1,3-diol can be formed.

Scientific Research Applications

Propane-1,3-diol, sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in biochemical studies and as a stabilizer for certain biological samples.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propane-1,3-diol, sodium salt involves its ability to interact with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates electrons to form new chemical bonds. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,3-diol: The parent compound without the sodium ion.

    1,2-Propanediol: A similar diol with hydroxyl groups on adjacent carbon atoms.

    Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.

Uniqueness

Propane-1,3-diol, sodium salt is unique due to the presence of the sodium ion, which imparts different chemical properties compared to its parent compound, propane-1,3-diol. This makes it more reactive in certain chemical reactions and suitable for specific industrial applications.

Properties

CAS No.

54481-30-0

Molecular Formula

C3H7NaO2

Molecular Weight

98.08 g/mol

IUPAC Name

sodium;3-hydroxypropan-1-olate

InChI

InChI=1S/C3H7O2.Na/c4-2-1-3-5;/h4H,1-3H2;/q-1;+1

InChI Key

XERFBGWORQPLCN-UHFFFAOYSA-N

Canonical SMILES

C(CO)C[O-].[Na+]

Origin of Product

United States

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